(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a triazolo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
(5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
What sets (5Z)-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical reactions and applications. Its unique combination of pyrazole, thiophene, and triazolo-thiazole moieties offers distinct chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C27H21N5O2S2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H21N5O2S2/c1-17(2)34-21-12-10-18(11-13-21)24-19(16-31(29-24)20-7-4-3-5-8-20)15-23-26(33)32-27(36-23)28-25(30-32)22-9-6-14-35-22/h3-17H,1-2H3/b23-15- |
InChI Key |
MUZIHYUQHGBCHI-HAHDFKILSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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